Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate
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Overview
Description
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their stability and reactivity, making them valuable in medicinal chemistry and other areas of research .
Preparation Methods
The synthesis of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves several steps, typically starting with the formation of the isoquinoline core. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized to produce the isoquinoline structure. The specific conditions for the synthesis of this compound may include the use of chlorinating agents and formylating reagents to introduce the chloro and formyl groups, respectively .
Chemical Reactions Analysis
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Scientific Research Applications
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Isoquinoline derivatives have shown promise in drug development, particularly for their anti-malarial and anti-cancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves its interaction with various molecular targets. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The chloro and formyl groups may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate can be compared to other isoquinoline derivatives, such as:
Quinoline: Similar in structure but with the nitrogen atom in a different position.
Isoquinoline: The parent compound, lacking the chloro and formyl groups.
Chloroquine: A well-known anti-malarial drug with a quinoline core. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919293-35-9 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C16H10ClNO3/c1-21-16(20)13-4-9-2-3-18-7-14(9)12-6-15(17)10(8-19)5-11(12)13/h2-8H,1H3 |
InChI Key |
HASJBUKKAJLEMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C(=CC2=C3C=NC=CC3=C1)Cl)C=O |
Origin of Product |
United States |
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